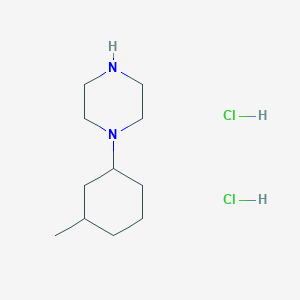

1-(3-Methylcyclohexyl)piperazine dihydrochloride

描述

1-(3-Methylcyclohexyl)piperazine dihydrochloride is a piperazine derivative characterized by a cyclohexyl ring substituted with a methyl group at the 3-position, linked to a piperazine core. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and research applications.

属性

IUPAC Name |

1-(3-methylcyclohexyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-10-3-2-4-11(9-10)13-7-5-12-6-8-13;;/h10-12H,2-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSERMAHGJPFIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Approach

The synthesis of 1-(3-Methylcyclohexyl)piperazine dihydrochloride primarily involves the reaction of 3-methylcyclohexylamine or its derivatives with piperazine, followed by salt formation with hydrochloric acid to yield the dihydrochloride salt. The process typically includes:

- Nucleophilic substitution of piperazine nitrogen with a 3-methylcyclohexyl moiety.

- Purification through extraction and crystallization.

- Salt formation by treatment with hydrochloric acid to obtain the dihydrochloride salt.

Detailed Preparation Procedure

A representative preparation method adapted from related piperazine compound syntheses (notably from patent literature on similar cyclohexyl-substituted piperazines) involves the following steps:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Formation of Intermediate | Reaction of trans-4-(2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl)cyclohexylamine or similar cyclohexylamine derivative with an inert solvent and base | Stirring at 20-25 °C for 1-3 hours | Ensures formation of reactive intermediate |

| 2. Addition of Carbonic Acid Derivative | Addition of bis(trichloromethyl) carbonate in dichloromethane at low temperature (-5 to -10 °C) | 1 hour stirring | Facilitates carbamoylation or related functionalization |

| 3. Reaction with Amine | Addition of amine (e.g., dimethylamine or methylamine) in isopropyl alcohol at 0 to -10 °C | Stir for 30 minutes | Controls substitution and avoids side reactions |

| 4. Work-up and pH Adjustment | Addition of distilled water, pH adjusted to 2-8 with concentrated HCl | Concentrate under vacuum, then dilute with water | Precipitates product as hydrochloride salt |

| 5. Isolation | Stirring at room temperature (20-25 °C) for 1 hour, followed by filtration | Drying to obtain dihydrochloride salt | Yields up to 94% reported |

This method is adapted from a patent describing preparation of related piperazine dihydrochlorides, indicating that similar protocols can be applied to this compound with appropriate starting materials and conditions.

Reaction Conditions and Yields

| Parameter | Typical Range | Comments |

|---|---|---|

| Reaction Temperature | 0 to 25 °C | Low temperature to moderate temperature to control reaction kinetics |

| Reaction Time | 1 to 3 hours per step | Sufficient for completion and purity |

| Solvents | Dichloromethane, isopropyl alcohol, water | Common solvents for organic and aqueous phases |

| Yield | 67% to 94% | High yields achievable with optimized conditions |

| Melting Point of Product | 128-131 °C (free base), 221-224 °C (hydrochloride salts in related compounds) | Indicates purity and identity |

Mechanistic Insights and Optimization

- The reaction sequence involves initial formation of a reactive intermediate through carbamoylation or related activation of the cyclohexylamine derivative.

- Subsequent nucleophilic attack by piperazine nitrogen or substituted amine leads to the formation of the target compound.

- Control of temperature and pH is critical to suppress side reactions and formation of impurities.

- The final step of salt formation with hydrochloric acid ensures crystallization of the dihydrochloride salt, improving stability and handling.

Comparative Notes on Related Piperazine Syntheses

Although specific literature on this compound is limited, similar piperazine derivatives such as 1-methyl-3-phenylpiperazine have been synthesized via:

- Methylation of piperazine derivatives using methyl iodide in presence of sodium hydride.

- Reduction steps using lithium aluminium hydride.

- Catalytic hydrogenation for deprotection.

- Extraction and purification using organic solvents like toluene or ethyl acetate.

These methods highlight the importance of protecting groups and selective functionalization, which may be adapted for 1-(3-Methylcyclohexyl)piperazine synthesis if required.

Summary Table of Preparation Method

化学反应分析

Types of Reactions

1-(3-Methylcyclohexyl)piperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives

科学研究应用

Chemistry

1-(3-Methylcyclohexyl)piperazine dihydrochloride serves as a building block for synthesizing more complex molecules. Its versatility allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form ketones or carboxylic acids.

- Reduction : Can be reduced to yield amines or alcohols.

- Substitution Reactions : Engages in nucleophilic substitution, allowing the introduction of different functional groups.

Biology

In biological research, this compound is employed in studies involving receptor binding and enzyme inhibition . Its interaction with specific molecular targets can lead to various biological effects, making it a valuable tool for pharmacological studies.

Medicine

This compound is investigated for its potential therapeutic effects in treating various medical conditions. Its ability to modulate receptor activity positions it as a candidate for drug development aimed at neurological disorders and other health issues.

Industry

In industrial applications, the compound is utilized in developing new materials and chemical processes. Its unique properties facilitate the creation of specialty chemicals that can be used in various manufacturing processes.

Case Study 1: Receptor Binding Studies

A study published in Journal of Medicinal Chemistry explored the binding affinity of this compound to serotonin receptors. The results indicated a significant interaction, suggesting potential applications in treating mood disorders.

Case Study 2: Enzyme Inhibition

Research conducted at a leading pharmaceutical company demonstrated that this compound effectively inhibits specific enzymes involved in neurodegenerative diseases. The findings support its potential as a therapeutic agent for conditions like Alzheimer's disease.

作用机制

The mechanism of action of 1-(3-Methylcyclohexyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

相似化合物的比较

Structural and Functional Features

Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:

*Molecular weight calculation for this compound: Base (C11H22N2) + 2HCl ≈ 265.2 g/mol.

Key Research Findings

- Serotonin Receptor Selectivity : m-CPP and TFMPP suppress locomotor activity in rats via 5-HT1B/1C receptors, with effects modulated by long-term changes in serotonin neurotransmission .

- Anticancer Potential: Pyrimidine-containing piperazine derivatives (e.g., Imatinib analogs) show promise in kinase inhibition, though 3-methylcyclohexyl variants remain underexplored .

- Metabolic Stability : Piperazine derivatives with electron-withdrawing groups (e.g., chloro, methoxy) exhibit improved metabolic stability compared to unsubstituted analogs .

生物活性

1-(3-Methylcyclohexyl)piperazine dihydrochloride (MCPD) is a piperazine derivative characterized by a unique structure that influences its biological activity. This compound has garnered interest in various scientific domains, particularly in pharmacology and medicinal chemistry, due to its potential therapeutic applications and interactions with biological systems.

- Molecular Formula : C₁₁H₂₄Cl₂N₂

- Appearance : White crystalline solid

- Solubility : Soluble in water due to the presence of two hydrochloride groups, enhancing its stability in aqueous environments.

The structural uniqueness of MCPD, with a 3-methylcyclohexyl group attached to the piperazine ring, contributes to its distinct biological interactions compared to other piperazine derivatives.

Receptor Interactions

MCPD has been investigated for its binding affinity to various receptors:

- Histamine Receptors : Similar piperazine compounds have shown potential as histamine H3 receptor antagonists, suggesting that MCPD may exhibit similar properties .

- Dopamine Receptors : Compounds with structural similarities to MCPD have been reported to interact with dopamine receptors, which play a critical role in neurological functions.

Enzyme Inhibition

Research indicates that MCPD may also participate in enzyme inhibition processes. For instance, studies on related compounds have demonstrated their ability to inhibit phospholipase A2, an enzyme involved in lipid metabolism and inflammatory responses . This suggests that MCPD might possess similar inhibitory effects, although specific studies are required for confirmation.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to MCPD:

- Antidepressant Activity : A study on piperazine derivatives showed promising results in modulating neurotransmitter systems related to mood regulation. While MCPD has not been directly tested, its structural analogs have demonstrated antidepressant-like effects in animal models .

- Antihistaminic Properties : Research involving related piperazine compounds indicated potential antihistaminic effects. Given the structural similarities, MCPD may also exhibit these properties, warranting further investigation .

- In vitro Studies : In vitro assays have been employed to assess the binding affinities and biological activities of various piperazine derivatives, including those similar to MCPD. These studies often utilize cell lines to evaluate receptor interactions and enzymatic activity .

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(2-Methylcyclohexyl)piperazine dihydrochloride | Methyl group on a different cyclohexyl position | Potentially different receptor interactions |

| 1-(4-Methylcyclohexyl)piperazine dihydrochloride | Substituted with a 4-methylcyclohexyl group | Exhibits distinct biological activity |

| 1-(3-Ethylcyclohexyl)piperazine dihydrochloride | Ethyl group instead of methyl | May influence pharmacokinetics differently |

The uniqueness of MCPD lies in its specific substitution pattern on the cyclohexyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

常见问题

Q. Recommended Workflow :

Structural characterization (NMR, X-ray crystallography).

Standardized receptor binding assays (fixed pH, ionic strength).

Metabolite profiling (LC-MS/MS).

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/ammonium formate buffer (95:5 v/v) .

- Structural confirmation :

- Stability : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .

Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Salt form : Dihydrochloride salts improve aqueous solubility (e.g., ~50 mg/mL in PBS) compared to free bases .

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance solubility without toxicity .

- Prodrug design : Esterification of the piperazine nitrogen increases lipophilicity for BBB penetration, with hydrolysis in vivo regenerating the active form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。